

Industrial production of 3,5-Dichloro-2-fluoroaniline

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Compound of Interest

Compound Name: 3,5-Dichloro-2-fluoroaniline

Cat. No.: B1427256

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An In-Depth Technical Guide to the Industrial Production of **3,5-Dichloro-2-fluoroaniline**

Abstract

3,5-Dichloro-2-fluoroaniline is a key chemical intermediate whose structural motifs are of significant interest in the development of advanced pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of a robust and scalable industrial synthesis pathway for its production. The proposed three-step synthesis begins with the readily available starting material, 2-fluoroaniline. The process involves an initial protection of the amine functionality via acetylation, followed by a regioselective dichlorination, and concluding with a hydrolytic deprotection to yield the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, process optimization considerations, and critical safety and handling procedures, designed for researchers, chemists, and drug development professionals.

Introduction

Chemical Profile of 3,5-Dichloro-2-fluoroaniline

- Chemical Name: **3,5-Dichloro-2-fluoroaniline**
- Molecular Formula: C₆H₄Cl₂FN
- Molecular Weight: 179.01 g/mol

- Structure: (Self-generated image, not from search results)
- Significance: This molecule incorporates a unique substitution pattern on the aniline ring. The presence of two chlorine atoms and a fluorine atom significantly influences its electronic properties and reactivity, making it a valuable building block for creating complex target molecules with specific biological activities.

Industrial Significance and Applications

Halogenated anilines are foundational precursors in organic synthesis. The specific arrangement of halogens in **3,5-dichloro-2-fluoroaniline** makes it a strategic intermediate for synthesizing a range of specialized chemicals. Its derivatives are investigated for use as active ingredients in fungicides, herbicides, and pharmaceutical compounds, where the halogen substituents can enhance efficacy, metabolic stability, and binding affinity to biological targets.

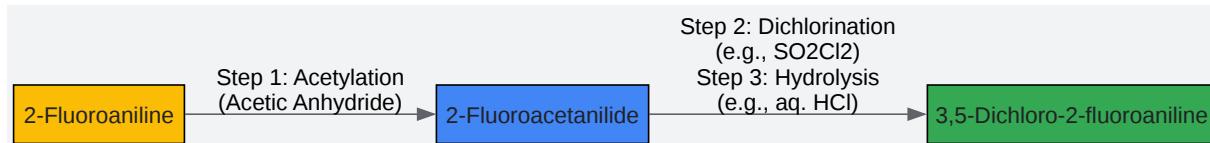
Rationale for the Selected Synthesis Pathway

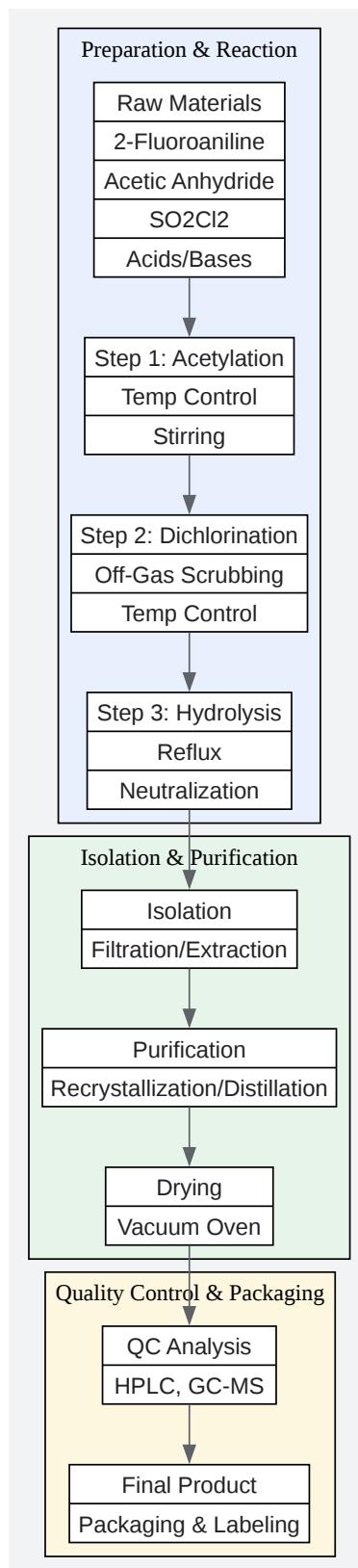
The chosen synthetic route is designed for industrial scalability, cost-effectiveness, and control over product purity. The pathway commences with 2-fluoroaniline, a widely available and relatively inexpensive starting material. The three-step approach—protection, chlorination, and deprotection—is a classic and well-understood strategy in industrial organic synthesis that allows for high yields and regiochemical control.

- Protection: Acetylation of the highly activating amino group prevents unwanted side reactions during chlorination and helps direct the incoming electrophiles to the desired positions.
- Regioselective Chlorination: The acetyl group directs chlorination to the para and ortho positions. In the 2-fluoroacetanilide intermediate, the position para to the acetamido group (position 5) and one of the ortho positions (position 3) are targeted for chlorination.
- Deprotection: A straightforward hydrolysis step efficiently removes the acetyl group to reveal the final product with high fidelity.

Proposed Synthesis Pathway: A Multi-Step Approach Overall Reaction Scheme

The industrial production of **3,5-dichloro-2-fluoroaniline** can be achieved through the following three-step reaction sequence.



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